Cyclopentyl 3-methoxyphenyl ketone
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Overview
Description
Cyclopentyl 3-methoxyphenyl ketone is an organic compound with the molecular formula C13H16O2. It is a colorless oil that is used in various chemical synthesis processes. The compound is known for its unique structure, which includes a cyclopentyl group attached to a 3-methoxyphenyl ketone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl 3-methoxyphenyl ketone can be synthesized through several methods. One common method involves the reaction of 3-methoxybenzonitrile with cyclopentylmagnesium bromide. This reaction typically occurs in an ethereal solvent under reflux conditions .
Industrial Production Methods: In industrial settings, the compound can be produced by treating 3-methoxyphenyl cyclopentyl ketone with copper (II) bromide in ethyl acetate. The suspension is heated to reflux for several hours to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 3-methoxyphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-methoxybenzoic acid.
Reduction: Cyclopentyl 3-methoxyphenyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Cyclopentyl 3-methoxyphenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl 3-methoxyphenyl ketone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Cyclopentyl 3-methoxyphenyl ketone can be compared with other similar compounds such as:
Cyclopentyl phenyl ketone: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-methoxyphenyl acetone: Contains an acetone group instead of a cyclopentyl group, leading to different reactivity and applications.
Cyclopentyl 4-methoxyphenyl ketone: The methoxy group is positioned differently, affecting its chemical behavior.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of both the cyclopentyl and methoxyphenyl groups, making it versatile for various chemical transformations .
Properties
IUPAC Name |
cyclopentyl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIRSHXGEOMEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481924 |
Source
|
Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339549-67-6 |
Source
|
Record name | CYCLOPENTYL 3-METHOXYPHENYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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